BB1-NHS ester
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Overview
Description
BB1-NHS ester is a chemical compound with the formula C32H32N6O4 and a molecular weight of 564.6 g/mol . It is known for its high reactivity towards primary amines, forming stable, irreversible amide bonds at pH 7-9 . This compound is widely used in bioconjugation strategies, particularly for site-specific modification of proteins .
Preparation Methods
BB1-NHS ester can be synthesized through a reaction involving N-hydroxysuccinimide (NHS) and a carboxylic acid derivative . The reaction typically occurs in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at a pH where the amine is deprotonated . The process involves mixing the NHS ester with the amine-containing compound, leading to the formation of a stable amide bond . Industrial production methods often involve large-scale synthesis using similar reaction conditions, ensuring high purity and yield .
Chemical Reactions Analysis
BB1-NHS ester primarily undergoes nucleophilic substitution reactions with primary amines . The reaction involves the displacement of the NHS leaving group, resulting in the formation of a stable amide bond . Common reagents used in these reactions include primary amines and polar aprotic solvents like DMSO . The major product formed from these reactions is the amide bond between the NHS ester and the amine-containing compound .
Scientific Research Applications
BB1-NHS ester has a wide range of applications in scientific research. In chemistry, it is used for the site-specific modification of proteins and peptides . In biology, it is employed in bioconjugation strategies to label biomolecules with fluorescent dyes or other tags . In medicine, this compound is used in the development of antibody-drug conjugates, where it helps link cytotoxic drugs to antibodies . Industrial applications include the modification of surfaces and materials to enhance their properties .
Mechanism of Action
The mechanism of action of BB1-NHS ester involves the formation of a stable amide bond with primary amines . The NHS ester reacts with the ε-amino group of lysine residues in proteins, leading to the covalent attachment of an acyl group to the nitrogen atom of the ε-amino group . This reaction is highly specific and occurs under mild conditions, making it suitable for various bioconjugation applications .
Comparison with Similar Compounds
BB1-NHS ester is similar to other NHS esters, such as N-hydroxysuccinimide (NHS) and sulfo-NHS . this compound is unique in its ability to form stable, irreversible amide bonds under mild conditions . Other similar compounds include hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt), which are also used in peptide synthesis and bioconjugation . The uniqueness of this compound lies in its high reactivity and stability, making it a preferred choice for many bioconjugation applications .
Properties
Molecular Formula |
C32H32N6O4 |
---|---|
Molecular Weight |
564.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[[[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]amino]diazenyl]benzoate |
InChI |
InChI=1S/C32H32N6O4/c1-19-15-21(3)29(22(4)16-19)36-13-14-37(30-23(5)17-20(2)18-24(30)6)32(36)34-35-33-26-9-7-25(8-10-26)31(41)42-38-27(39)11-12-28(38)40/h7-10,13-18H,11-12H2,1-6H3 |
InChI Key |
HBAMYQMWVGRWPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=CN(C2=NN=NC3=CC=C(C=C3)C(=O)ON4C(=O)CCC4=O)C5=C(C=C(C=C5C)C)C)C |
Origin of Product |
United States |
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